FT011

Descripción general

Descripción

FT011 es un compuesto antiinflamatorio y antifibrótico novedoso que ha demostrado un potencial significativo en el tratamiento de diversas enfermedades fibróticas. Se ha estudiado ampliamente por su capacidad para reducir la inflamación, la fibrosis y la lesión vascular en afecciones como la retinopatía diabética, la cardiomiopatía y la nefropatía .

Métodos De Preparación

La síntesis de FT011 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público. Se sabe que el compuesto está desarrollado por Fibrotech Therapeutics Pty Ltd e involucra técnicas avanzadas de síntesis orgánica .

Análisis De Reacciones Químicas

FT011 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Chronic Kidney Disease (CKD)

Recent studies have highlighted FT011's effectiveness in reversing fibrosis markers associated with chronic kidney disease. Research presented at Kidney Week 2022 demonstrated that this compound significantly reduced the activation of molecular markers linked to fibrosis in both human and animal models .

Key Findings:

- Population Studied: Patients with advanced kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS) and Membranous Nephropathy (MN).

- Mechanism: this compound treatment led to a notable reduction in fibrosis-associated gene expression over a 12-week period.

- Clinical Implications: The findings suggest a potential positive response in human patients with CKD, paving the way for further clinical trials .

Systemic Sclerosis (Scleroderma)

This compound has also been investigated for its efficacy in treating systemic sclerosis. A Phase II clinical trial indicated that 60% of patients receiving this compound showed significant clinical improvement compared to only 10% in the placebo group .

Clinical Trial Data:

- Efficacy Measures: Improvements were noted across various metrics including Forced Vital Capacity (FVC) and Health Assessment Questionnaire-Disability Index (SHAQ-DI).

- Statistical Significance: The results demonstrated statistically significant improvements in ACR-CRISS scores between this compound and placebo groups .

Diabetic Nephropathy

In models of diabetic nephropathy, this compound exhibited protective effects against progressive kidney injury. Studies showed that it reduced albuminuria and glomerulosclerosis in diabetic rat models, suggesting its potential utility in treating diabetic-related kidney complications .

Comparative Data Table

Case Study: Chronic Kidney Disease

In a study involving chronic kidney disease patients, this compound was administered over 12 weeks. Results showed a marked decrease in fibrosis-associated gene expression, indicating its potential as a therapeutic option for CKD management .

Case Study: Systemic Sclerosis

A multinational double-blind trial assessed the impact of this compound on systemic sclerosis patients. The trial reported significant improvements in patient-reported outcomes and objective measures of lung function after treatment with this compound compared to placebo .

Mecanismo De Acción

FT011 ejerce sus efectos al dirigirse a vías moleculares específicas involucradas en la fibrosis y la inflamación. Actúa sobre un receptor acoplado a proteína G (GPCR) de membrana previamente no medicado conocido como GPR68. Al unirse a este receptor, this compound modula la actividad de varias vías de señalización, lo que lleva a una reducción en la expresión de marcadores fibróticos e inflamatorios. Esto da como resultado una disminución de la fibrosis y la inflamación en los tejidos afectados .

Comparación Con Compuestos Similares

FT011 es único en su capacidad de dirigirse al receptor GPR68, lo que lo distingue de otros agentes antifibróticos. Los compuestos similares incluyen:

Pirfenidona: Un agente antifibrótico utilizado para tratar la fibrosis pulmonar idiopática.

Nintedanib: Otro fármaco antifibrótico utilizado para el tratamiento de la fibrosis pulmonar idiopática y la enfermedad pulmonar intersticial asociada a la esclerodermia.

Losartán: Un antagonista del receptor de la angiotensina II con propiedades antifibróticas.

En comparación con estos compuestos, this compound ofrece un novedoso mecanismo de acción y ha mostrado resultados prometedores en estudios preclínicos y clínicos .

Actividad Biológica

FT011 is an investigational drug developed by Certa Therapeutics, primarily targeting chronic inflammatory and fibrotic diseases. This compound acts as a G protein-coupled receptor 68 (GPR68) antagonist, which plays a significant role in fibrotic and inflammatory pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, clinical trial results, and implications for treatment.

This compound functions by inhibiting GPR68, which is activated in response to tissue injury or disease. This receptor is implicated in various pathways that trigger inflammation and fibrosis. By blocking GPR68, this compound aims to prevent the progression of fibrotic diseases across multiple organs, including the kidneys, skin, lungs, heart, and eyes .

Key Mechanisms:

- Inhibition of Growth Factors: this compound reduces the activity of pro-fibrotic growth factors such as TGF-β1 and PDGF-BB, which are known to promote collagen production and cellular proliferation associated with fibrosis .

- Reduction of Inflammatory Responses: The compound has shown potential in attenuating macrophage infiltration and osteopontin expression in animal models .

Phase II Studies

Recent Phase II trials have highlighted the efficacy of this compound in treating systemic sclerosis (SSc) and chronic kidney diseases (CKD).

- Systemic Sclerosis (SSc): In a double-blind study involving 30 patients, those receiving 400 mg of this compound demonstrated significant clinical improvement at week 12:

- Clinical Responders: 60% of patients on this compound were classified as clinical responders compared to only 10% in the placebo group (p = 0.046).

- ACR-CRISS Scores: The median ACR-CRISS score was significantly higher in the this compound group (0.660) than in the placebo group (0.015) (p = 0.019) .

Table 1: Efficacy Measures in SSc Patients

| Measure | This compound (400 mg) | Placebo | p-value |

|---|---|---|---|

| Clinical Responders (%) | 60% | 10% | 0.046 |

| Median ACR-CRISS Score | 0.660 | 0.015 | 0.019 |

| % Predicted Forced Vital Capacity | >50% | 0% | Not reported |

| SHAQ-DI Improvement (%) | 60% | 22% | Not reported |

Chronic Kidney Disease (CKD)

In studies involving animal models of CKD, this compound treatment over a period of 12 weeks led to significant reductions in fibrosis-associated gene responses typical of human kidney diseases. The compound demonstrated:

- Reduced Fibrosis: Significant attenuation of collagen production and mesangial cell proliferation induced by TGF-β1 and PDGF-BB .

- Improved Renal Function: In models such as the nephrectomized rat, this compound improved glomerular filtration rate (GFR), proteinuria levels, and overall kidney health metrics .

Case Studies

Case Study: Patient Response in SSc Trial

A notable case from the Phase II trial involved a patient who exhibited substantial improvements in skin thickness and lung function after receiving this compound for twelve weeks. This patient's ACR-CRISS score improved markedly from baseline, showcasing the potential for this compound to enhance quality of life for individuals suffering from systemic sclerosis.

Safety Profile

This compound was well tolerated among trial participants with no significant adverse events reported across treatment groups. The favorable safety profile is particularly noteworthy given that many existing treatments for fibrotic diseases are immunosuppressive or cytotoxic .

Propiedades

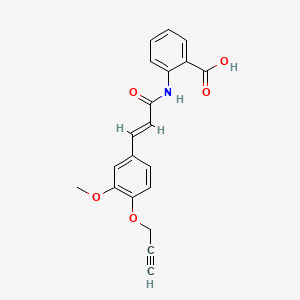

IUPAC Name |

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWZIDIJCUEOMT-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001288-58-9 | |

| Record name | SHP-627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHP-627 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.